molecular formula C22H21ClN4O3 B12171935 N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide

Cat. No.: B12171935
M. Wt: 424.9 g/mol
InChI Key: VHJQVGIPYABRCK-UHFFFAOYSA-N
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Description

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide is a complex organic compound that features a unique structure combining an indole ring, a pyrrolidinone moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the pyrrolidinone ring.

    Coupling with Indole-3-Carboxamide: The final step involves coupling the intermediate with indole-3-carboxamide using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound may be used in the synthesis of advanced polymers or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-({[1-(3-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide
  • N-[2-({[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide

Uniqueness

N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of significant interest in research and development.

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

N-[2-[[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C22H21ClN4O3/c23-15-4-3-5-16(11-15)27-13-14(10-20(27)28)21(29)24-8-9-25-22(30)18-12-26-19-7-2-1-6-17(18)19/h1-7,11-12,14,26H,8-10,13H2,(H,24,29)(H,25,30)

InChI Key

VHJQVGIPYABRCK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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